molecular formula C18H38I2N6 B12755994 N,N'-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,8-octanediamine dihydriodide CAS No. 82911-05-5

N,N'-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,8-octanediamine dihydriodide

Cat. No.: B12755994
CAS No.: 82911-05-5
M. Wt: 592.3 g/mol
InChI Key: MCXMLINKDPFDIA-UHFFFAOYSA-N
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Description

N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,8-octanediamine dihydriodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features two diazepine rings connected by an octanediamine chain, with dihydriodide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,8-octanediamine dihydriodide typically involves the following steps:

    Formation of Diazepine Rings: The initial step involves the synthesis of 4,5,6,7-tetrahydro-1H-1,3-diazepine through a cyclization reaction.

    Linking with Octanediamine: The diazepine rings are then linked to 1,8-octanediamine through a nucleophilic substitution reaction.

    Formation of Dihydriodide Salt: The final step involves the addition of hydroiodic acid to form the dihydriodide salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,8-octanediamine dihydriodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the diazepine rings with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,8-octanediamine dihydriodide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,8-octanediamine dihydriodide involves its interaction with molecular targets such as enzymes and receptors. The diazepine rings can bind to specific sites on proteins, modulating their activity and leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)hexane-1,6-diamine dihydriodide
  • N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)butane-1,4-diamine dihydriodide

Uniqueness

N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,8-octanediamine dihydriodide is unique due to its longer octanediamine chain, which provides greater flexibility and potential for forming diverse complexes. This structural feature distinguishes it from similar compounds with shorter chains, enhancing its versatility in various applications.

Properties

CAS No.

82911-05-5

Molecular Formula

C18H38I2N6

Molecular Weight

592.3 g/mol

IUPAC Name

N,N'-bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)octane-1,8-diamine;dihydroiodide

InChI

InChI=1S/C18H36N6.2HI/c1(3-5-11-19-17-21-13-7-8-14-22-17)2-4-6-12-20-18-23-15-9-10-16-24-18;;/h1-16H2,(H2,19,21,22)(H2,20,23,24);2*1H

InChI Key

MCXMLINKDPFDIA-UHFFFAOYSA-N

Canonical SMILES

C1CCN=C(NC1)NCCCCCCCCNC2=NCCCCN2.I.I

Origin of Product

United States

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